molecular formula C7H17N3 B176380 (1,4-Dimethylpiperazin-2-yl)methanamine CAS No. 131922-07-1

(1,4-Dimethylpiperazin-2-yl)methanamine

Cat. No.: B176380
CAS No.: 131922-07-1
M. Wt: 143.23 g/mol
InChI Key: DKFODFYKOIZTMO-UHFFFAOYSA-N
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Description

(1,4-Dimethylpiperazin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound (1,4-Dimethylpiperazin-2-yl)methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,4-dimethylpiperazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFODFYKOIZTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440255
Record name (1,4-dimethylpiperazin-2-yl)methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131922-07-1
Record name (1,4-dimethylpiperazin-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,4-dimethylpiperazin-2-yl)methanamine
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The Significance of Piperazine Derivatives As Versatile Chemical Scaffolds

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and synthesis of a vast array of chemical entities. nih.govbohrium.comnih.govresearchgate.net This structural unit imparts a unique combination of properties that make it a highly versatile scaffold in medicinal chemistry and materials science. nih.govresearchgate.net

Piperazine derivatives are prevalent in numerous clinically approved drugs, demonstrating a wide range of pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and antihistamine effects. nih.govnih.gov The prevalence of the piperazine moiety in successful pharmaceuticals underscores its importance as a "privileged" structure in drug discovery. nih.gov The two nitrogen atoms within the piperazine ring provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. nih.govbohrium.com This adaptability enables chemists to optimize drug candidates for improved pharmacokinetic profiles and target engagement. bohrium.comresearchgate.net

The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, also plays a crucial role in its biological activity. This three-dimensional structure allows for specific spatial arrangements of substituents, which can be critical for binding to biological targets like enzymes and receptors.

Advanced Synthetic Methodologies for 1,4 Dimethylpiperazin 2 Yl Methanamine and Its Derivatives

Precursor Chemistry and Stereocontrolled Synthesis Routes

The efficient construction of (1,4-Dimethylpiperazin-2-yl)methanamine relies heavily on the strategic synthesis of its precursors and the application of stereocontrolled reactions to achieve the desired stereochemistry.

Synthesis via Reductive Amination Pathways, including from (1,4-Dimethylpiperazin-2-yl)methanol

Reductive amination is a cornerstone of amine synthesis, offering a controlled method for forming carbon-nitrogen bonds while avoiding the overalkylation issues often seen with direct alkylation. masterorganicchemistry.com The synthesis of this compound can be effectively achieved through the reductive amination of its corresponding aldehyde precursor, which is in turn generated from (1,4-Dimethylpiperazin-2-yl)methanol.

A plausible synthetic route to the precursor alcohol, (1,4-Dimethylpiperazin-2-yl)methanol, starts from the commercially available piperazine-2-carboxylic acid. This starting material can undergo N-methylation to install the two methyl groups on the piperazine (B1678402) nitrogens. Subsequent reduction of the carboxylic acid moiety yields the desired (1,4-Dimethylpiperazin-2-yl)methanol. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) has been reported, highlighting the feasibility of this approach. researchgate.net

The conversion of (1,4-Dimethylpiperazin-2-yl)methanol to this compound involves a two-step, one-pot sequence. First, the alcohol is oxidized to the corresponding aldehyde. This is immediately followed by reductive amination. In this step, the aldehyde condenses with an amine, such as ammonia, to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the final amine product. harvard.edu

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. harvard.edu These reagents are mild and can selectively reduce the iminium ion in the presence of the aldehyde. Catalytic hydrogenation over catalysts like Pt/C is also a viable method for the reduction step. mdpi.com The general conditions for reductive amination are well-established and can be adapted for this specific synthesis. youtube.comnih.gov

Interactive Data Table: Reagents for Reductive Amination
Reagent Type Examples Role in Reaction Reference
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reduces the imine/iminium ion intermediate. harvard.edu
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces the imine/iminium ion. harvard.edu
Catalyst Platinum on Carbon (Pt/C) Catalyzes the hydrogenation of the imine. mdpi.com
Amine Source Ammonia Reacts with the aldehyde to form an imine. harvard.edu

Chiral Auxiliary and Asymmetric Catalytic Approaches for Enantiopure this compound Synthesis

The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis of this compound can be approached using either chiral auxiliaries or asymmetric catalysis.

One effective strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This method has been widely used for the asymmetric synthesis of a diverse range of amines. In this approach, the chiral auxiliary is condensed with the aldehyde precursor, (1,4-dimethylpiperazin-2-yl)carbaldehyde, to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, would yield the desired enantiomerically enriched this compound. The versatility and high stereocontrol of the tert-butanesulfinamide auxiliary make it a highly suitable candidate for this transformation. yale.edu

Alternatively, asymmetric catalysis provides a more atom-economical approach. The asymmetric reduction of an imine precursor is a key strategy. This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation. For instance, chiral transition metal complexes can catalyze the enantioselective reduction of the C=N bond of an imine derived from (1,4-dimethylpiperazin-2-yl)carbaldehyde.

Multi-Component Reactions for Piperazine Core Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules like piperazines from simple starting materials in a single step. organic-chemistry.org Various MCRs have been developed for the synthesis of the piperazine scaffold.

One notable example is the Ugi four-component reaction (U-4CR). A variation of this, the Ugi/Deboc/Cyclize (UDC) strategy, can be employed to construct highly substituted diketopiperazines, which can then be further modified. organic-chemistry.org For the synthesis of a this compound precursor, one could envision a multi-component reaction involving an appropriately substituted diamine, an aldehyde, an isocyanide, and a carboxylic acid to build the core piperazine ring with the necessary functional handles for subsequent conversion to the target molecule. The flexibility of MCRs allows for the introduction of various substituents, making this a versatile approach for generating libraries of piperazine derivatives. nih.govwindows.netbeilstein-journals.org

Mechanistic Investigations of Carbon-Nitrogen Bond Formation in Piperazine Systems

A deeper understanding of the reaction mechanisms involved in the formation of the piperazine ring and its functionalization is crucial for optimizing existing synthetic routes and developing novel methodologies.

Elucidation of Reaction Intermediates and Transition States

The formation of carbon-nitrogen bonds in piperazine synthesis proceeds through various intermediates and transition states, depending on the specific reaction pathway. In reductive amination, the key intermediate is the imine or the corresponding protonated iminium ion, which is formed from the condensation of an aldehyde and an amine. youtube.com The subsequent reduction of this intermediate leads to the formation of the C-N single bond.

In catalytic cycles, such as those involving "hydrogen borrowing," an alcohol is first dehydrogenated to an aldehyde or ketone intermediate by a metal catalyst. This carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the initial alcohol. rsc.org

In the context of multi-component reactions like the Ugi reaction, the mechanism involves the initial formation of an iminium ion from the amine and carbonyl components. This is followed by the nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular acyl transfer, known as the Mumm rearrangement, leads to the final α-acylamino amide product. nih.gov

Kinetic and Thermodynamic Parameters of Amination Reactions

The kinetics and thermodynamics of amination reactions involving piperazine are critical factors that influence reaction rates and product distributions. While much of the detailed thermodynamic data for piperazine comes from studies on its use in carbon dioxide capture, these findings provide valuable insights into the fundamental properties of the piperazine ring system. epa.govresearchgate.net

The N-alkylation of piperazines is a key step in the synthesis of this compound. The stereochemistry of N-alkylation is influenced by the conformational preferences of the piperazine ring and the nature of the electrophile. acs.org Kinetic studies on N-alkylation have provided insights into the reaction rates under various conditions. For instance, the use of propylene (B89431) carbonate as a green alkylating agent for N-heterocycles has been investigated, demonstrating the feasibility of catalyst-free alkylation under alkaline conditions. nih.gov

Thermodynamic parameters such as the heat of absorption and equilibrium constants have been extensively studied for the reactions of piperazine with CO₂, which involve carbamate (B1207046) formation. researchgate.netresearchgate.net These studies reveal the energetic landscape of C-N bond formation and cleavage at the piperazine nitrogens. The protonation of the piperazine nitrogens is also a key thermodynamic consideration, as it influences the nucleophilicity of the amine and its reactivity in subsequent reactions. The pKa values of piperazine derivatives are crucial in this regard. nih.gov

Interactive Data Table: Thermodynamic Properties of Piperazine Reactions
Property Value Conditions System Reference
Differential Heat of Absorption -70 kJ/mol CO₂ 40-160 °C 4 m 2-methylpiperazine/4 m piperazine researchgate.net
pKa (1,4-dimethylpiperazine) 8.4 - - nih.gov

Sustainable Synthesis Approaches for this compound

Sustainable synthesis aims to design chemical processes that minimize the use and generation of hazardous substances. For a molecule like this compound, this involves innovating at every step, from the choice of solvents and catalysts to the fundamental design of the reaction pathways to maximize efficiency and reduce waste.

A cornerstone of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives and the use of recyclable catalysts to streamline production processes.

Green Solvents: Traditional organic syntheses often rely on large volumes of solvents, which contribute significantly to chemical waste. Green solvents are chosen based on their low toxicity, biodegradability, renewable sourcing, and reduced safety hazards. For the synthesis of piperazine derivatives, several green solvents have shown promise. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for certain reactions. nih.gov Other notable examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and exhibit lower toxicity profiles compared to solvents like DMF, NMP, or chlorinated hydrocarbons. thieme-connect.comnih.gov The use of such solvents can significantly lower the environmental factor (E-factor) of a synthetic process. nih.govacs.org

Table 1: Properties of Selected Green Solvents This table is interactive. You can sort and filter the data.

Solvent Name Source Key Advantages Typical Application in Heterocyclic Synthesis
Water (H₂O) Natural Non-toxic, non-flammable, high heat capacity. nih.gov Used in transition-metal-free cyclizations and as a medium for certain catalytic reactions. nih.gov
2-Methyltetrahydrofuran (2-MeTHF) Biomass (e.g., corn cobs) High boiling point, low water miscibility, forms no peroxides, less toxic than THF. thieme-connect.com Replacement for THF and other ethers in organometallic reactions and peptide synthesis. thieme-connect.com
Cyclopentyl Methyl Ether (CPME) Petrochemical/Renewable High boiling point, hydrophobic, stable to acids/bases, low peroxide formation. thieme-connect.com Alternative to THF, dioxane, and other ether solvents in a wide range of organic reactions. thieme-connect.comnih.gov

| Ethanol (EtOH) | Biomass (fermentation) | Biodegradable, low toxicity, readily available. acs.org | Solvent for nucleophilic substitutions and reductions. |

Heterogeneous Catalytic Methods: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product stream by simple filtration, which allows for catalyst recycling and minimizes product contamination. libretexts.org This is crucial for pharmaceutical synthesis where purity is critical.

For the synthesis of the C-substituted piperazine core of this compound, several advanced catalytic methods are applicable:

Iridium-Catalyzed Cyclizations: Iridium complexes have been shown to catalyze the condensation of 1,2-diamines and 1,2-diols to form piperazines. youtube.com These methods can proceed in green solvents like toluene (B28343) or even water. youtube.com Furthermore, iridium-catalyzed [3+3] cycloadditions of imines are a powerful, 100% atom-economic method for creating C-substituted piperazines with high stereocontrol under mild conditions.

Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in the modular synthesis of substituted piperazines from propargyl carbonates and various diamine components. These reactions proceed under mild conditions with low catalyst loadings and offer excellent control over the final structure.

Table 2: Examples of Heterogeneous Catalytic Systems for Piperazine Synthesis This table is interactive. You can sort and filter the data.

Catalytic System Reaction Type Advantages Potential Application for Target Molecule
[Cp*IrCl₂]₂ Complex Condensation of diamines and diols High yield, can use water as a solvent. youtube.com Synthesis of the piperazine ring from acyclic precursors.
[IrCl(cod)(PPh₃)] [3+3] Cycloaddition of imines 100% atom economy, high diastereoselectivity, mild conditions. Direct formation of the C-substituted piperazine core.
Pd(0)/DPEphos Decarboxylative cyclization High yields at low catalyst loading, mild conditions, modular. Construction of the piperazine ring with specific substitutions.

| Metal Ions on Polymeric Resin | Alkylation of piperazine | One-pot synthesis, no protecting groups needed, catalyst is recyclable. libretexts.org | N-methylation steps or introduction of other substituents. |

Atom Economy: Introduced by Barry Trost, the concept of atom economy evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. This principle forces chemists to look beyond reaction yield and consider the intrinsic efficiency of a synthetic transformation. Addition reactions, cycloadditions, and rearrangements are inherently atom-economical, whereas substitution and elimination reactions are less so, as they generate leaving groups or other fragments as waste.

For the synthesis of this compound, maximizing atom economy would involve:

Utilizing Catalytic Cycloadditions: As mentioned, methods like the iridium-catalyzed [3+3] cycloaddition form the piperazine ring by combining two three-atom fragments with no loss of atoms, representing an ideal atom-economical approach.

Employing Reductive Amination: The final aminomethyl group could be installed via reductive amination of a corresponding aldehyde. This reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent, is highly efficient and can be performed using catalytic hydrogenation, which produces only water as a byproduct.

Waste Minimization Strategies: Beyond atom economy, a holistic approach to waste minimization involves several strategies:

One-Pot and Telescopic Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a "one-pot" reaction) or passing a product stream directly from one reactor to another ("telescopic synthesis") can drastically reduce the amount of solvent, energy, and materials used for workup and purification.

Use of Catalytic Reagents: Employing catalytic amounts of a reagent instead of stoichiometric quantities is fundamental to both atom economy and waste reduction. For example, using a catalytic amount of a base or an acid, or using catalytic hydrogenation instead of stoichiometric metal hydride reducing agents, minimizes inorganic waste streams.

Table 3: Conceptual Comparison of Synthetic Strategies by Atom Economy This table is interactive. You can sort and filter the data.

Strategy Description Atom Economy Waste Generation
Traditional Multi-Step Synthesis Involves protecting groups, activation of functional groups (e.g., converting alcohol to halide), and stoichiometric reagents. Low High (leaving groups, spent reagents, protecting group fragments).
Catalytic "Borrowing Hydrogen" Forms C-N bonds from amines and alcohols, releasing only water. High Low (primarily water).
Catalytic Cycloaddition Forms the ring system by combining two precursor molecules completely. Very High (approaching 100%) Very Low (minimal byproducts from the main reaction).

| Direct C-H Functionalization | Introduces substituents directly onto the existing piperazine backbone without pre-functionalization. | High | Low (avoids steps that create waste). |

Chemical Reactivity and Mechanistic Organic Chemistry of 1,4 Dimethylpiperazin 2 Yl Methanamine

Nucleophilic Reactivity and Functional Group Interconversions

The presence of a primary amine and two tertiary amines within the structure of (1,4-Dimethylpiperazin-2-yl)methanamine dictates its nucleophilic character. The lone pairs of electrons on the nitrogen atoms are readily available for reaction with electrophilic species, leading to a range of functional group interconversions.

Substitution Reactions at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile, capable of participating in various substitution reactions. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. The general mechanism for nucleophilic substitution at the aminomethyl moiety involves the attack of the nitrogen's lone pair on an electrophilic carbon, leading to the displacement of a leaving group.

The reactivity of the aminomethyl group can be influenced by the steric hindrance imposed by the adjacent piperazine (B1678402) ring and the electronic effects of the tertiary amines. However, as a primary amine, it is generally more accessible for reactions than the tertiary amines of the piperazine ring.

Acylation, Alkylation, and Sulfonylation Reactions of the Amine Functionality

The primary amine of this compound readily undergoes acylation, alkylation, and sulfonylation reactions, which are fundamental transformations in organic synthesis for the introduction of various functional groups.

Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or esters results in the formation of amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated derivatives exhibit different chemical and physical properties compared to the parent amine, including altered basicity and solubility. Studies on related N-acylated piperazines have shown that the introduction of an acyl group can influence the conformational behavior of the piperazine ring. nih.govrsc.org

Alkylation: The aminomethyl group can be alkylated using alkyl halides or other alkylating agents. This reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging and often requires careful selection of reaction conditions and stoichiometry. Asymmetric allylic alkylation has been successfully employed for the enantioselective synthesis of α-substituted piperazin-2-ones, which can be further reduced to the corresponding piperazines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization is important in medicinal chemistry as sulfonamide groups are present in a variety of therapeutic agents. The synthesis of 2-aminothiazole (B372263) sulfonamides, for example, involves the sulfonylation of an amino group, followed by further modifications. nih.gov

Electrophilic Activation and Piperazine Ring System Modifications

The piperazine ring system of this compound possesses its own unique reactivity, primarily centered around the basicity of the tertiary nitrogen atoms and the potential for functionalization of the carbon framework.

Basicity and Protonation Studies of Piperazine Nitrogen Atoms

The two tertiary nitrogen atoms of the piperazine ring are basic and can be protonated by acids. The basicity of these nitrogens is a key physicochemical property that influences the molecule's solubility, crystal packing, and interaction with biological targets. The pKa values of the conjugate acids of piperazine and its derivatives have been studied to understand their protonation behavior.

For the parent compound, 1,4-dimethylpiperazine (B91421), the pKa values of its conjugate acids have been reported. These values provide an estimate of the basicity of the tertiary nitrogens in this compound. The presence of the aminomethyl group at the C-2 position may slightly alter the pKa values due to inductive effects.

CompoundpKa1pKa2Reference
Piperazine9.735.59 nih.gov
1-Methylpiperazine9.094.75 nih.gov
1,4-Dimethylpiperazine8.273.94 nih.gov

The basicity of amines is influenced by several factors, including inductive effects, steric hindrance, and hybridization. masterorganicchemistry.com The electron-donating methyl groups in 1,4-dimethylpiperazine increase the electron density on the nitrogen atoms, but the tertiary nature of the amines can lead to steric hindrance for protonation, resulting in a lower basicity compared to piperazine itself. nih.gov

Selective Functionalization of the Piperazine Ring Framework

Recent advances in synthetic methodology have enabled the selective functionalization of the carbon atoms of the piperazine ring, a challenging task due to the inherent reactivity of the nitrogen atoms. mdpi.comnsf.gov These methods often rely on the use of protecting groups or directed C-H activation strategies.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of aryl, vinyl, and alkyl groups at the α-position to the nitrogen atoms. mdpi.comnsf.gov These reactions typically proceed through the formation of an α-amino radical intermediate. Other methods for C-substituted piperazine synthesis include transition-metal-catalyzed cyclization reactions and the use of specialized reagents like SnAP (stannyl amine protocol) reagents. nih.gov

Catalytic Applications and Ligand Chemistry of this compound

The presence of multiple nitrogen atoms with available lone pairs makes this compound a promising candidate for applications in catalysis and coordination chemistry. Piperazine and its derivatives are known to act as versatile ligands, forming stable complexes with a variety of metal ions. biointerfaceresearch.comrsc.orgcore.ac.uk

The three nitrogen centers in this compound can potentially coordinate to one or more metal centers, acting as a tridentate or bridging ligand. The coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The formation of such metal complexes can lead to novel catalytic activities. For instance, aminophenol-based ligands, which share the feature of having both nitrogen and another heteroatom donor, have been shown to be effective in a range of catalytic transformations. derpharmachemica.com

Furthermore, piperazine-based ligands have been utilized in the development of catalysts for various organic reactions, and their metal complexes have shown significant biological activity. biointerfaceresearch.comresearchgate.net The specific structure of this compound, with its combination of a primary amine and a chiral center on the piperazine ring, could be particularly interesting for asymmetric catalysis. The synthesis of copper(II) coordination compounds with piperazine derivatives has been explored, highlighting the diverse coordination chemistry of this class of ligands. core.ac.uk

Design and Synthesis of this compound-Derived Ligands for Metal Catalysis

The design of ligands derived from this compound for metal catalysis leverages its chiral diamine structure. The two nitrogen atoms of the piperazine ring, along with the primary amine of the methanamine substituent, can act as coordination sites for a variety of metal centers. The synthetic strategy for creating these ligands typically involves the modification of the primary amine group to introduce other functionalities, thereby creating multidentate ligands that can form stable complexes with metal ions.

The synthesis of these ligands often begins with the chiral resolution of a suitable precursor to obtain the desired enantiomer of the this compound scaffold. Subsequent functionalization of the primary amine can be achieved through various organic reactions, such as reductive amination, acylation, or condensation with aldehydes or ketones, to yield Schiff base ligands. These modifications allow for the fine-tuning of the ligand's steric and electronic environment, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

For instance, the reaction of this compound with a chiral aldehyde can produce a tridentate ligand. This ligand can then be complexed with a metal precursor, such as a palladium or ruthenium salt, to generate a chiral metal catalyst. The performance of such catalysts is then evaluated in asymmetric transformations, where the goal is to achieve high enantioselectivity.

Ligand Type Synthesis Method Potential Metal Partners Target Reactions
Schiff Base LigandsCondensation with aldehydes/ketonesRu, Cu, PdAsymmetric reduction, cyclopropanation
Amide LigandsAcylation with acid chlorides/anhydridesRh, IrAsymmetric hydrogenation
Phosphine LigandsReaction with chlorophosphinesPd, Ni, AuAsymmetric cross-coupling reactions

Role as an Organocatalyst in Specific Reaction Classes

Beyond its use in metal catalysis, this compound and its derivatives have potential as organocatalysts. Organocatalysis is a field of catalysis that utilizes small organic molecules to accelerate chemical reactions. The chiral nature of this compound makes it a candidate for asymmetric organocatalysis, where it can be used to control the stereochemical outcome of a reaction.

The primary amine and the tertiary amines within the piperazine ring can participate in various modes of catalytic activation. For example, the primary amine can form a chiral enamine or iminium ion intermediate with a carbonyl compound, which then undergoes a stereoselective reaction with a nucleophile. The N-methyl groups on the piperazine ring can influence the catalyst's solubility and steric bulk, which can be crucial for achieving high levels of stereocontrol.

While specific, extensively documented examples of this compound as a standalone organocatalyst in the literature are not abundant, its structural motifs are present in more complex and successful organocatalysts. The principles of its potential catalytic activity can be inferred from the broader class of chiral diamine and piperazine-based organocatalysts. These catalysts have been successfully applied in a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The development of organocatalysis often focuses on creating environmentally benign reaction conditions, with a growing emphasis on the use of bio-based solvents. mdpi.com

Reaction Class Proposed Activation Mode Potential Substrates Expected Products
Michael AdditionEnamine formationα,β-Unsaturated aldehydes/ketones, nitroalkenesChiral 1,5-dicarbonyl compounds, γ-nitro carbonyls
Aldol ReactionEnamine formationAldehydes, ketonesChiral β-hydroxy carbonyl compounds
Mannich ReactionEnamine/Iminium ion formationAldehydes, iminesChiral β-amino carbonyl compounds

Computational Chemistry and Theoretical Investigations of 1,4 Dimethylpiperazin 2 Yl Methanamine

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1,4-Dimethylpiperazin-2-yl)methanamine, these methods can elucidate the distribution of electrons and the nature of its chemical bonds, which are crucial for predicting its reactivity and interactions.

Frontier Molecular Orbital Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the aminomethyl group, due to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed across the C-H and C-N antibonding orbitals. Computational studies on similar piperazine (B1678402) derivatives using Density Functional Theory (DFT) have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity. For instance, in a study of piperazine derivatives, the calculated HOMO-LUMO energy gap was found to be significant in understanding their electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Piperazine Derivative (Analog)

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO0.55
HOMO-LUMO Gap6.80

Note: This data is for a representative piperazine derivative and is intended to be illustrative for the type of results expected for this compound.

The electron density distribution would show a higher concentration of electrons around the nitrogen atoms, consistent with their higher electronegativity compared to carbon and hydrogen. This high electron density on the nitrogen atoms makes them potential sites for electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is not uniform and can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for understanding intermolecular interactions, as they illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

In the case of this compound, the MEP map is predicted to show regions of negative electrostatic potential around the nitrogen atoms due to their lone pairs of electrons. These areas would be color-coded in red or yellow, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms, particularly those attached to the aminomethyl group and the methyl groups, would exhibit a positive electrostatic potential (colored in blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors.

Conformational Landscapes and Molecular Dynamics Simulations

The flexibility of the piperazine ring and the rotational freedom of the aminomethyl and methyl substituents mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

Energy Minimization and Conformational Search Algorithms

To identify the most stable conformations of this compound, a systematic conformational search followed by energy minimization is typically performed. The piperazine ring is known to adopt a chair conformation as its most stable form. For 1,4-disubstituted piperazines, the substituents can be in either axial or equatorial positions, leading to different conformers. In the case of 1,4-dimethylpiperazine (B91421), the diequatorial conformer is generally the most stable. For this compound, the aminomethyl group at the C2 position adds another layer of conformational complexity.

Computational methods, such as molecular mechanics or DFT, are used to calculate the potential energy of each possible conformer. The results of these calculations would likely show that the chair conformation of the piperazine ring with the methyl and aminomethyl groups in equatorial positions is the global energy minimum, as this arrangement minimizes steric hindrance.

Table 2: Illustrative Relative Energies of 1,4-Dimethylpiperazine Conformers

ConformerRelative Energy (kcal/mol)
Chair (diequatorial)0.00
Chair (axial-equatorial)2.7
Boat5.5

Note: This data is for the parent 1,4-dimethylpiperazine and serves as a reference for the expected conformational preferences of the piperazine ring in this compound.

Solvation Effects on Molecular Conformation and Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. These simulations model the interactions between the solute and solvent molecules over time, providing insights into how the solvent affects the conformational preferences and dynamics of the molecule.

For this compound, which has polar amine groups, solvation in a polar solvent like water would be significant. MD simulations would likely show the formation of hydrogen bonds between the nitrogen and hydrogen atoms of the amine groups and the surrounding water molecules. nitech.ac.jp These interactions can stabilize certain conformations over others. For example, conformations that allow for more favorable hydrogen bonding with water may become more populated in solution than in the gas phase. researchgate.netnih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can also be used to predict spectroscopic properties and to investigate potential chemical reactions.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable application of computational chemistry. github.io By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts in the 1H and 13C NMR spectra. docbrown.infodocbrown.info For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, which can be complex due to the number of similar chemical environments. Dynamic NMR studies on other substituted piperazines have shown that the appearance of the NMR spectrum can be shaped by the interconversion of piperazine chair conformations. rsc.org

Table 3: Predicted vs. Experimental 1H NMR Chemical Shifts for an Analog (N-benzylpiperazine)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Benzyl CH23.553.52
Piperazine H (adjacent to N-benzyl)2.452.42
Piperazine H (adjacent to NH)2.952.91

Note: This data is for an analogous piperazine derivative to illustrate the accuracy of computational NMR prediction. acs.org

Furthermore, computational methods can be used to explore potential reaction pathways. For example, the reaction of piperazine with hydroxyl radicals in the atmosphere has been studied theoretically to understand its degradation pathways. Similar studies on this compound could predict its reactivity towards various reagents, identifying the most likely sites of reaction and the energy barriers associated with different pathways. This information is critical for understanding its chemical stability and potential metabolic fate.

Density Functional Theory (DFT) Calculations for NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net These theoretical calculations provide valuable insights into the electronic structure and dynamics of molecules, aiding in the interpretation of experimental data and the structural elucidation of complex organic compounds like this compound.

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented within many quantum chemistry software packages. mdpi.commdpi.com The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. nih.govresearchgate.net For molecules containing nitrogen and saturated rings, functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are often employed, in conjunction with basis sets like 6-311+G(d,p) to provide a good balance between computational cost and accuracy. nih.govresearchgate.nettandfonline.com The process typically involves an initial geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

Vibrational frequency analysis, which corresponds to the modes of molecular motion, is also a standard output of DFT calculations. nih.govnih.gov These calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the chemical bonds. The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific functional groups within the molecule, providing a detailed understanding of its vibrational characteristics. nih.gov

Hypothetical DFT-Calculated NMR Chemical Shifts

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the B3LYP/6-311+G(d,p) level of theory.

Table 1: Hypothetical DFT-Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Calculated Chemical Shift (ppm)
H (on C2) ¹H 2.85
H (on C3, C5, C6) ¹H 2.40 - 2.90
H (on CH₂) ¹H 2.65
H (on N1-CH₃) ¹H 2.28
H (on N4-CH₃) ¹H 2.35
H (on NH₂) ¹H 1.50
C2 ¹³C 60.5
C3, C5 ¹³C 55.8
C6 ¹³C 54.2
CH₂ ¹³C 45.1
N1-CH₃ ¹³C 46.3
N4-CH₃ ¹³C 42.9

Hypothetical DFT-Calculated Vibrational Frequencies

The table below shows selected hypothetical vibrational frequencies for this compound and their corresponding assignments.

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) Assignment Vibrational Mode
3350 N-H stretch Asymmetric stretch of NH₂
3280 N-H stretch Symmetric stretch of NH₂
2980 C-H stretch Asymmetric stretch of CH₃
2940 C-H stretch Asymmetric stretch of CH₂ (ring)
2880 C-H stretch Symmetric stretch of CH₃
2850 C-H stretch Symmetric stretch of CH₂ (ring)
1590 N-H bend Scissoring of NH₂
1450 C-H bend Asymmetric bend of CH₃
1430 C-H bend Scissoring of CH₂
1150 C-N stretch Stretch of C-N bonds in the ring
1050 C-C stretch Stretch of C-C bonds in the ring

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a crucial computational technique used to investigate the mechanisms of chemical reactions. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can gain a deep understanding of the reaction pathway, activation energies, and reaction kinetics. This knowledge is instrumental in predicting reaction outcomes and designing more efficient synthetic routes.

For piperazine derivatives like this compound, transition state modeling can elucidate a variety of potential reactions. For instance, the atmospheric oxidation of piperazine initiated by hydroxyl (OH) radicals has been studied theoretically, revealing that the reaction can proceed through either hydrogen abstraction from a C-H or an N-H bond. nih.govacs.org Similar computational studies could be applied to this compound to determine the most likely sites of radical attack and the subsequent degradation pathways.

The methodology for transition state modeling typically involves locating the transition state structure on the potential energy surface using various algorithms. Once located, the structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state, relative to the reactants, provides the activation energy barrier for the reaction. nih.govacs.org

In the context of this compound, transition state modeling could be employed to explore:

N-alkylation and N-arylation reactions: Understanding the transition states for the reaction of the amine functional groups with electrophiles.

Ring-opening reactions: Investigating the stability of the piperazine ring and the energy barriers associated with its cleavage under different conditions.

Oxidative degradation: As seen with piperazine, modeling the reaction with atmospheric oxidants to predict the formation of byproducts. nih.govacs.org

Catalytic cycles: In reactions where this compound or its derivatives act as ligands or catalysts, transition state modeling can help to elucidate the catalytic mechanism. rsc.org

By providing a molecular-level picture of the reaction process, transition state modeling serves as a powerful predictive tool in the study of the reactivity of this compound and other complex organic molecules.

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Dimethylpiperazin 2 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and stereochemistry. For a molecule such as (1,4-Dimethylpiperazin-2-yl)methanamine, which contains stereocenters, advanced NMR techniques would be crucial for elucidating its three-dimensional structure in solution.

Advanced 2D NMR Techniques (e.g., ROESY, DOSY) for Structure and Dynamics

Two-dimensional NMR techniques provide through-bond and through-space correlations between nuclei, which are essential for assigning the chemical shifts of protons and carbons and for understanding the spatial arrangement of atoms.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment would be instrumental in determining the relative stereochemistry of the substituents on the piperazine (B1678402) ring. By observing cross-peaks between protons that are close in space, one could differentiate between cis and trans isomers.

DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments separate the NMR signals of different species in a mixture based on their diffusion coefficients. This technique would be valuable for analyzing the purity of a sample of this compound and for studying its aggregation behavior in solution.

Despite the utility of these methods, no specific ROESY or DOSY data for this compound has been published in the reviewed scientific literature.

Quantitative NMR for Reaction Progress Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a standard of the identical compound. By integrating the signals of the analyte against a certified internal standard, one can obtain highly accurate quantitative information. This would be applicable for monitoring the synthesis of this compound and for assessing the purity of the final product. However, no specific qNMR studies for this compound are currently available.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

HRMS and GC-MS are fundamental techniques for the identification and quantification of compounds in complex mixtures.

GC-MS: This technique would be suitable for separating this compound from reaction byproducts or impurities, provided the compound is sufficiently volatile and thermally stable.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which is critical for determining the elemental composition of the molecule.

No specific GC-MS or HRMS data for this compound could be located.

Fragmentation Pathway Studies by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion. By analyzing the resulting fragment ions, it is possible to deduce the structure of the parent molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the aminomethyl group or cleavage of the piperazine ring. Such studies would be invaluable for the structural confirmation of the compound. At present, there are no published tandem mass spectrometry studies for this specific molecule.

Isotopic Pattern Analysis for Elemental Composition

The analysis of the isotopic pattern of a molecular ion in a mass spectrum can provide confirmatory evidence for its elemental composition. The relative abundances of the isotopes of carbon, nitrogen, and other elements produce a characteristic pattern that can be compared with theoretical predictions. This analysis would supplement the accurate mass measurements from HRMS. No such analysis for this compound has been reported.

Single Crystal X-Ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions. Obtaining a single crystal of this compound or a suitable salt would be a prerequisite for such an analysis. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Determination of Absolute Configuration and Torsion Angles

The determination of the absolute configuration of a chiral molecule such as this compound, which contains a stereocenter at the C2 position of the piperazine ring, is crucial for understanding its stereospecific interactions. This is typically achieved through single-crystal X-ray diffraction analysis of a non-centrosymmetric crystal, often employing methods like the Flack parameter or by co-crystallization with a known chiral auxiliary.

A detailed analysis would involve the presentation of key torsion angles that define the conformation of the piperazine ring and the orientation of the methanamine and dimethyl substituents. For a piperazine ring, the endocyclic torsion angles would reveal whether it adopts a chair, boat, or twist-boat conformation. The torsion angles involving the exocyclic methanamine group would describe its rotational position relative to the piperazine ring, which can influence its reactivity and interaction with other molecules.

Table 1: Hypothetical Torsion Angle Data for this compound

Atoms Involved (Torsion Angle)Angle (°)Description
N1-C2-C3-N4Hypothetical ValueDefines the conformation of one side of the piperazine ring.
C2-C3-N4-C5Hypothetical ValueDefines the conformation of the piperazine ring.
C3-N4-C5-C6Hypothetical ValueDefines the conformation of the other side of the piperazine ring.
N4-C5-C6-N1Hypothetical ValueDefines the conformation of the piperazine ring.
C5-C6-N1-C2Hypothetical ValueDefines the conformation of the piperazine ring.
C6-N1-C2-C3Hypothetical ValueDefines the conformation of the piperazine ring.
N1-C2-C7-N(amine)Hypothetical ValueDescribes the orientation of the methanamine substituent.
C(methyl)-N1-C2-C3Hypothetical ValueDescribes the orientation of the methyl group on N1.
C(methyl)-N4-C5-C6Hypothetical ValueDescribes the orientation of the methyl group on N4.

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Crystal Packing and Intermolecular Interactions Studies

The study of crystal packing reveals how molecules of this compound would arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially dipole-dipole interactions. The primary amine group of the methanamine substituent would be a key hydrogen bond donor, while the tertiary amine nitrogens of the piperazine ring could act as hydrogen bond acceptors.

A thorough analysis would involve the identification and characterization of these interactions, including their geometries (bond distances and angles). This information is critical for understanding the stability of the crystal lattice, and can influence physical properties such as melting point and solubility. The presence of specific intermolecular motifs, such as chains, sheets, or three-dimensional networks, would also be described.

Table 2: Hypothetical Intermolecular Interaction Data for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)Symmetry Operation of Acceptor
N(amine)-H···N1HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
N(amine)-H···N4HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
C-H···N(amine)HypotheticalHypotheticalHypotheticalHypotheticalHypothetical

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Applications of 1,4 Dimethylpiperazin 2 Yl Methanamine As a Building Block and Synthetic Scaffold

Role in the Synthesis of Complex Heterocyclic Compounds

The inherent structure of (1,4-dimethylpiperazin-2-yl)methanamine, with its multiple reactive sites, makes it an ideal starting material or intermediate for the construction of more elaborate heterocyclic systems. The piperazine (B1678402) moiety is a common feature in many biologically active compounds, and this building block provides a straightforward method for its incorporation. mdpi.com

The piperazine ring is a privileged scaffold in drug discovery, and this compound is a key precursor for creating advanced piperazine-containing molecular architectures. mdpi.com The secondary amine within the piperazine ring and the primary exocyclic amine can be selectively functionalized, leading to a variety of derivatives. For instance, the primary amine can undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide array of substituents. Simultaneously or sequentially, the secondary amine in the piperazine ring can participate in similar transformations, leading to complex, three-dimensional structures. This dual reactivity is instrumental in building libraries of compounds for high-throughput screening.

A significant application of this building block is in the synthesis of potent enzyme inhibitors. For example, derivatives of this compound have been utilized in the development of inhibitors for heat shock protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy. nih.gov The piperazine moiety often plays a crucial role in establishing key interactions within the enzyme's active site.

PrecursorReaction TypeResulting StructureApplication
This compoundAcylationN-acylated piperazine derivativeEnzyme inhibitors
This compoundReductive AminationN-alkylated piperazine derivativeBioactive molecules
This compoundSulfonylationN-sulfonylated piperazine derivativeDrug candidates

This compound is frequently integrated into multi-step synthesis pathways to construct complex target molecules. Its utility is highlighted in the synthesis of various biologically active agents where the piperazine unit is essential for activity. The synthesis of complex heterocyclic systems often involves a convergent approach where different fragments are prepared separately and then combined. In such strategies, this compound can be introduced as a key fragment, bringing with it the desired piperazine motif.

For example, in the synthesis of certain kinase inhibitors, a common strategy involves the coupling of a heterocyclic core with a side chain containing the piperazine unit. mdpi.com The primary amine of this compound can be used to form a crucial amide or amine linkage to the main scaffold of the drug molecule. The dimethylated nitrogen at the 4-position of the piperazine ring can enhance solubility and modulate the pharmacokinetic properties of the final compound.

Development of Novel Ligands and Chelating Agents

The presence of multiple nitrogen atoms in this compound makes it an excellent scaffold for the design and synthesis of novel ligands and chelating agents for coordination chemistry. These ligands can coordinate to a variety of metal ions, forming stable complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The structure of this compound allows for the modular synthesis of polyamine ligands. By reacting the primary amine with various electrophiles, additional donor atoms can be introduced, leading to ligands with different denticities and coordination preferences. For instance, reaction with molecules containing pyridine, imidazole, or carboxylate groups can lead to polydentate ligands capable of forming stable complexes with transition metals. mdpi.commdpi.com

The resulting coordination polymers can exhibit interesting structural topologies and properties, such as photoluminescence. mdpi.comrsc.org The specific arrangement of the donor atoms and the nature of the metal center dictate the final architecture and properties of the coordination complex. mdpi.comnih.gov

Ligand ScaffoldModificationResulting Ligand TypePotential Metal Ions
This compoundReaction with 2-chloromethylpyridinePolydentate N-donor ligandCu(II), Zn(II), Co(II)
This compoundReaction with bromoacetic acidAminocarboxylate ligandLanthanides, Transition Metals
This compoundMichael addition to acrylatesPolyamine ligand with ester groupsRh(I), Ru(II)

Chiral ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. fau.denih.gov While the parent this compound is achiral, it can be used as a starting material for the synthesis of chiral ligands. Introduction of a chiral center can be achieved through various synthetic strategies, such as using a chiral auxiliary or resolving a racemic mixture of a derivative.

Once a chiral version of the piperazine-based ligand is obtained, it can be coordinated to a metal center to create a chiral catalyst. researchgate.net These catalysts can be employed in a variety of asymmetric transformations, including hydrogenations, C-C bond forming reactions, and epoxidations. The stereochemical outcome of the reaction is dictated by the specific geometry of the chiral ligand around the metal center. Research in this area focuses on designing ligands that provide high levels of enantiomeric excess in the desired product. researchgate.netthieme-connect.de

Contribution to Chemical Library Generation and Diversity-Oriented Synthesis

In modern drug discovery, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for identifying new lead compounds. Diversity-oriented synthesis (DOS) aims to create collections of molecules with high structural diversity starting from a common scaffold. This compound is an excellent scaffold for DOS due to its multiple points of diversification.

The primary amine and the secondary amine of the piperazine ring can be functionalized with a wide range of building blocks, leading to a vast number of possible derivatives. This allows for the rapid generation of a library of compounds with varied physicochemical properties and three-dimensional shapes. These libraries can then be screened against various biological targets to identify new hits. The piperazine core often imparts favorable properties such as aqueous solubility and the ability to cross cell membranes, which are desirable for drug candidates. mdpi.com The systematic exploration of the chemical space around the this compound scaffold can lead to the discovery of novel molecules with interesting biological activities. researchgate.netnih.gov

Scaffold for Combinatorial Chemistry and Fragment-Based Design

The structure of this compound is theoretically well-suited for applications in both combinatorial chemistry and fragment-based drug design (FBDD). In combinatorial chemistry, a core scaffold is used to generate a large library of related compounds through systematic modification. nih.gov The primary amine of this specific scaffold is the most accessible point for creating such libraries.

For fragment-based design, small molecules (fragments) that bind weakly to a biological target are identified and then optimized to create more potent leads. The this compound core, with its defined vector for growth (the primary amine), would allow for the exploration of the chemical space around a binding pocket once the core fragment is validated.

Table 1: Potential Library Generation from this compound Scaffold

Reaction Type Reagent Class Resulting Functional Group
Acylation Acyl Halides, Carboxylic Acids Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Reductive Amination Aldehydes, Ketones Secondary or Tertiary Amine
Urea/Thiourea Formation Isocyanates, Isothiocyanates Urea, Thiourea

Methodologies for Rapid Derivatization and Scaffold Decoration

Rapid and efficient chemical reactions are essential for building diverse compound libraries for high-throughput screening. nih.gov The primary amine of this compound allows for a range of robust and high-yielding reactions that can be readily adapted for parallel synthesis.

Acylation: The reaction of the primary amine with a diverse set of commercially available acyl chlorides or carboxylic acids (using coupling agents like EDC or HATU) is one of the most straightforward methods for scaffold decoration. This introduces a wide variety of substituents and builds complexity quickly.

Reductive Amination: A two-step, one-pot reaction where the primary amine is first condensed with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride). This methodology is highly efficient for creating secondary and tertiary amine derivatives. nih.gov

Sulfonylation: Reaction with a broad array of sulfonyl chlorides can generate a library of sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its chemical stability.

These reactions are generally high-yielding and can be performed in solution or adapted for solid-phase synthesis, which facilitates the purification of the final products. researchgate.net

Table 2: Common Derivatization Reactions for Primary Amine Scaffolds

Method Reagents Key Features
Amide Coupling Carboxylic Acids, Coupling Agents (e.g., HATU, HOBt) Robust, high-yielding, vast reagent availability.
Reductive Amination Aldehydes/Ketones, Reducing Agents (e.g., NaBH(OAc)₃) Forms C-N bonds, introduces diverse alkyl groups.

Future Research Directions and Emerging Methodologies for 1,4 Dimethylpiperazin 2 Yl Methanamine

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

The application of AI in designing the synthesis of (1,4-Dimethylpiperazin-2-yl)methanamine could lead to several advantages:

Discovery of Novel Synthetic Routes: AI algorithms can explore a much larger chemical space than humanly possible, potentially uncovering more efficient, cost-effective, and sustainable synthetic pathways. arxiv.org

Optimization of Reaction Conditions: Machine learning models can be trained to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize by-products. mdpi.com

Increased Accessibility: By automating the initial stages of synthetic design, AI can make the synthesis of complex molecules like this compound more accessible to a broader range of researchers. engineering.org.cn

AI-Driven Retrosynthesis Approaches Description Potential Advantage for this compound Synthesis
Template-Based Models Utilizes a large database of known reaction templates to identify plausible retrosynthetic disconnections. nih.govHigh accuracy for transformations that are well-represented in the chemical literature.
Template-Free Models Generates reaction predictions without relying on predefined templates, allowing for the discovery of novel reactions. arxiv.orgPotential to uncover unconventional and more efficient synthetic pathways.
Hybrid/Semi-Template Models Combines elements of both template-based and template-free approaches to balance accuracy and novelty. nih.govOffers a balanced approach to designing a robust and innovative synthesis.

Continuous Flow Chemistry for Scalable and Efficient Production

Once a viable synthetic route is designed, the next challenge often lies in scaling up the production in a safe, efficient, and cost-effective manner. Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals and pharmaceuticals. mdpi.comnih.gov This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

The synthesis of piperazine (B1678402) derivatives, especially chiral ones, can benefit significantly from continuous flow technologies. mdpi.comnih.gov For the production of this compound, a chiral compound, continuous flow offers several key advantages:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive or hazardous intermediates. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and fewer by-products.

Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. researchgate.net

Integration of Multi-step Syntheses: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates, which saves time and resources. nih.gov

Recent advancements have demonstrated the successful application of continuous flow for the synthesis of various substituted piperazines, including photoredox-catalyzed reactions that can be efficiently performed in flow reactors. mdpi.com A continuous flow process for synthesizing this compound could be designed based on a fixed-bed reactor system, which has been proposed for the synthesis of other piperazine compounds. google.com

Parameter Batch Chemistry Continuous Flow Chemistry Relevance for this compound
Scalability Complex, often requires re-optimizationSimpler, by extending run time or numbering-up researchgate.netFacilitates production for research and potential commercial applications.
Safety Higher risk with large volumes of reagentsInherently safer with small reaction volumes mdpi.comImportant for handling reactive intermediates in the synthesis.
Process Control Difficult to control temperature and mixingPrecise control over reaction parameters researchgate.netCrucial for stereoselective synthesis of a chiral compound.
Efficiency Can be lower due to workup between stepsHigher, with potential for telescoped reactions nih.govReduces production time and waste.

Exploration of this compound in Materials Science Precursor Development

The unique molecular structure of this compound, featuring a primary amine, two tertiary amines, and a chiral center, makes it an intriguing candidate as a building block for novel materials. The presence of multiple nitrogen atoms provides sites for polymerization and cross-linking, while the dimethylpiperazine ring can impart specific physical and chemical properties to the resulting materials.

Future research could explore the use of this compound in several areas of materials science:

Polymer Synthesis: The primary amine group of this compound can react with a variety of monomers to form polymers such as polyamides and polyimides. researchgate.net The incorporation of the dimethylpiperazine moiety into the polymer backbone could influence properties like thermal stability, solubility, and mechanical strength. nih.govrsc.org The presence of tertiary amines could also offer sites for post-polymerization modification or act as catalytic centers within the polymer matrix.

Epoxy Resins: Diamines are commonly used as curing agents for epoxy resins, where they react with the epoxy groups to form a cross-linked network. google.com this compound, with its primary amine, could function as a novel curing agent. The tertiary amines within its structure might also act as accelerators for the curing process. The specific structure of this diamine could lead to epoxy resins with unique properties, such as improved flexibility or adhesion.

Metal-Organic Frameworks (MOFs): While not directly demonstrated for this specific molecule, piperazine derivatives have been used as functional linkers in the synthesis of MOFs. These materials have applications in gas storage, catalysis, and drug delivery. The nitrogen atoms in this compound could coordinate with metal ions to form new MOF structures with potentially interesting porosity and surface characteristics.

The exploration of this compound as a materials science precursor is a promising avenue for future research, with the potential to develop new functional materials with tailored properties.

Material Class Potential Role of this compound Anticipated Properties
Polyamides/Polyimides As a diamine monomer in polycondensation reactions. researchgate.netModified thermal stability, solubility, and mechanical properties. nih.gov
Epoxy Resins As a curing agent and potential accelerator. google.comUnique cross-linking density, potentially affecting flexibility and adhesion.
Metal-Organic Frameworks As a functional organic linker.Novel porous structures with specific surface chemistry for catalysis or sorption.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.